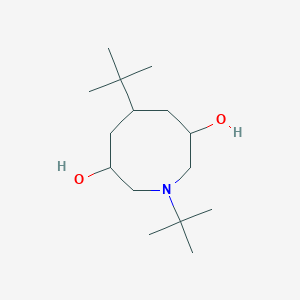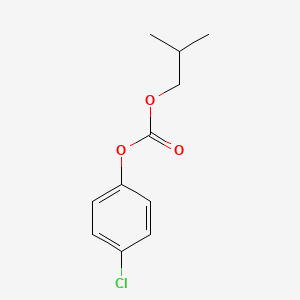![molecular formula C22H24O4 B5132072 2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene](/img/structure/B5132072.png)
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene, commonly known as DNPN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DNPN is a naphthalene derivative that has been synthesized through several methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
DNPN is a nitroxide spin label that interacts with the surrounding environment through dipolar and exchange interactions. The dipolar interaction arises from the interaction between the unpaired electron of the nitroxide group and the surrounding magnetic field. The exchange interaction arises from the interaction between the unpaired electron and the surrounding molecules. The interaction between DNPN and the surrounding environment can be used to study the structure and dynamics of biomolecules.
Biochemical and Physiological Effects:
DNPN has been shown to have a minimal effect on the biochemical and physiological properties of biomolecules. It has been shown to be non-toxic and non-reactive towards biological molecules. DNPN has been used to study the structure and dynamics of proteins, lipids, and membranes without affecting their biochemical and physiological properties.
Avantages Et Limitations Des Expériences En Laboratoire
DNPN has several advantages for lab experiments. It is a stable and non-reactive compound that can be easily synthesized with high yields. It has a high spin concentration, which makes it ideal for EPR spectroscopy. DNPN can be used to study the structure and dynamics of biomolecules in different environments, including in vitro and in vivo. However, DNPN has some limitations for lab experiments. It has a short spin-lattice relaxation time, which limits its use in some experiments. It also has a low solubility in water, which limits its use in aqueous environments.
Orientations Futures
DNPN has several potential future directions in scientific research. It can be used to study the structure and dynamics of biomolecules in different environments, including in vitro and in vivo. It can also be used to study the interaction between proteins and ligands, as well as the conformational changes that occur during enzymatic reactions. DNPN can be used to study the structure and dynamics of biomolecules in disease states, which can lead to the development of new drugs and therapies. Finally, DNPN can be used to study the structure and dynamics of biomolecules in complex biological systems, such as cells and tissues, which can lead to a better understanding of biological processes.
Méthodes De Synthèse
DNPN can be synthesized through several methods, including a three-step synthetic process involving the reaction of 2-naphthol with 2,6-dimethoxyphenol, followed by the reaction of the resulting product with 1,4-dibromobutane, and finally, the reaction of the resulting product with sodium hydride and naphthalene. Another method involves the reaction of 2,6-dimethoxyphenol with 1,4-dibromobutane, followed by the reaction of the resulting product with sodium hydride and naphthalene. Both methods have been used to synthesize DNPN with high yields.
Applications De Recherche Scientifique
DNPN has been extensively used in scientific research as a spin label for electron paramagnetic resonance (EPR) spectroscopy. EPR spectroscopy is a powerful technique used to study the structure and dynamics of biomolecules. DNPN has been used to study the structure and dynamics of proteins, lipids, and membranes. It has also been used to study the interaction between proteins and ligands, as well as the conformational changes that occur during enzymatic reactions.
Propriétés
IUPAC Name |
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-23-20-10-7-11-21(24-2)22(20)26-15-6-5-14-25-19-13-12-17-8-3-4-9-18(17)16-19/h3-4,7-13,16H,5-6,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBIWWXPKQKGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxybenzyl)-1-methyl-8-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5132017.png)
![(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5132018.png)

![3-(3,4-dimethoxyphenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5132042.png)

![N-(3-chloro-4-fluorophenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5132060.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B5132062.png)
![N-[5-(1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5132087.png)
![N-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine](/img/structure/B5132091.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5132092.png)
![N-[3-(4-morpholinyl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5132094.png)
![3-chloro-5-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5132100.png)
